Product packaging for 8-(Trifluoromethoxy)quinolin-3-amine(Cat. No.:CAS No. 2092339-50-7)

8-(Trifluoromethoxy)quinolin-3-amine

Cat. No.: B6305029
CAS No.: 2092339-50-7
M. Wt: 228.17 g/mol
InChI Key: BFWBZSTUHZVAGV-UHFFFAOYSA-N
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Description

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. researchgate.netnih.gov First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable building blocks in the development of therapeutic agents due to their wide spectrum of biological activities. mdpi.comtandfonline.com The versatile nature of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

Quinoline-containing compounds have gained significant prominence in drug discovery, serving as the core structure for numerous FDA-approved drugs. nih.gov Their derivatives are known to exhibit a vast array of therapeutic effects, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antifungal activities. nih.govrsc.org The ability of the quinoline nucleus to interact with various biological targets has cemented its status as a "privileged scaffold" in drug design, a framework that can provide ligands for more than one type of receptor or enzyme. researchgate.netnih.gov Consequently, research into the synthesis and application of novel quinoline derivatives remains a vibrant and highly productive area of chemical science, with ongoing efforts to develop more efficient synthetic methods and explore new therapeutic applications. mdpi.comnih.govfuturemarketinsights.com

Table 1: Examples of Marketed Quinoline-Based Drugs

Drug Name Therapeutic Use
Chloroquine Antimalarial, Antirheumatic
Mefloquine Antimalarial
Ciprofloxacin Antibiotic
Belinostat Anticancer
Tasquinimod Anticancer

The incorporation of fluorine-containing groups into organic molecules is a well-established strategy in modern drug design to enhance a compound's pharmaceutical profile. mdpi.comnbinno.com Among these, the trifluoromethoxy group (-OCF3) is particularly noteworthy for its unique combination of electronic and steric properties. nbinno.com When appended to a heterocyclic system like quinoline, the -OCF3 group can profoundly influence the molecule's physicochemical characteristics. mdpi.com

Table 2: Physicochemical Properties of Trifluoromethoxy and Related Groups

Functional Group Hansch Lipophilicity Parameter (π) Electronic Effect
-H 0.00 Neutral
-CH3 (Methyl) +0.56 Weakly Electron-Donating
-Cl (Chloro) +0.71 Electron-Withdrawing
-CF3 (Trifluoromethyl) +0.88 Strongly Electron-Withdrawing
-OCH3 (Methoxy) -0.02 Electron-Donating
-OCF3 (Trifluoromethoxy) +1.04 Strongly Electron-Withdrawing

Aryl amines, compounds in which an amino group is attached to an aromatic ring, are fundamental building blocks in organic synthesis and medicinal chemistry. wjpmr.comnih.gov The synthesis of these compounds, particularly through the formation of the carbon-nitrogen (C-N) bond, has been a long-standing area of interest and intensive research. wjpmr.com Historic methods like the Ullmann condensation have been supplemented by modern transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which offer greater efficiency and substrate scope. organic-chemistry.org

The aniline (B41778) subunit, a primary aryl amine, is present in a vast number of biologically active molecules and pharmaceuticals. wjpmr.comnih.gov Research trajectories in this field are diverse. A significant focus is on developing novel, more efficient, and environmentally benign catalytic systems for C-N bond formation to synthesize complex aryl amines. organic-chemistry.orgresearchgate.net Another major research direction involves the use of aryl amines as key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced organic materials. nih.gov The functionalization of aryl amines to create libraries of compounds for biological screening is a common strategy in drug discovery programs. researchgate.net Given their prevalence in bioactive compounds, the exploration of new aryl amine structures continues to be a priority in the quest for novel therapeutic agents. wjpmr.com

While the foundational components of 8-(Trifluoromethoxy)quinolin-3-amine—the quinoline core, the trifluoromethoxy group, and the aryl amine moiety—are all subjects of extensive research, the specific compound itself remains largely unexplored in published academic literature. A search for dedicated studies on its synthesis, characterization, or biological activity yields limited results. This lack of specific data represents a significant research gap.

The primary future direction for this compound involves its synthesis and subsequent biological evaluation. Based on the known activities of related compounds, several promising research avenues can be proposed:

Anticancer and Kinase Inhibition Studies: Quinoline derivatives are widely investigated as kinase inhibitors for cancer therapy. nih.gov The 3-aminoquinoline (B160951) scaffold, in particular, can be a key pharmacophore. Therefore, screening this compound against a panel of protein kinases is a logical first step to assess its potential as an anticancer agent.

Anti-infective Agent Screening: The quinoline core is famous for its role in antimalarial drugs, and various aminoquinolines have shown broad-spectrum antimicrobial and antiparasitic properties. nih.govacs.org Evaluating this compound for activity against parasites like Plasmodium falciparum, as well as a range of bacterial and fungal pathogens, would be a valuable line of inquiry. researchgate.net

Neurological and Immunomodulatory Research: Certain substituted quinolinamines have been investigated for their effects on the central nervous system and as antagonists of immunostimulatory pathways. mdpi.comnih.gov Exploring the potential of this compound in these therapeutic areas could uncover novel applications.

The immediate research imperative is to develop and publish a robust synthetic route to this compound, followed by thorough characterization and a systematic investigation of its biological properties. The insights gained from the broader fields of quinoline chemistry and fluorinated drug design strongly suggest that this compound is a candidate worthy of detailed scientific exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3N2O B6305029 8-(Trifluoromethoxy)quinolin-3-amine CAS No. 2092339-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(trifluoromethoxy)quinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-6-4-7(14)5-15-9(6)8/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWBZSTUHZVAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Precursor Chemistry

De Novo Synthesis Approaches to 8-(Trifluoromethoxy)quinolin-3-amine

De novo synthesis, the construction of the quinoline (B57606) core from acyclic precursors, represents a fundamental approach. Classic reactions such as the Skraup, Doebner-von Miller, or Combes syntheses could theoretically be adapted.

A plausible multi-step sequence would likely begin with a Skraup or Doebner-von Miller reaction, which involves the cyclization of an aniline (B41778) with glycerol or α,β-unsaturated carbonyl compounds in the presence of an acid and an oxidizing agent.

A hypothetical Skraup-type synthesis for an 8-(trifluoromethoxy)quinoline (B580638) core is outlined below:

StepReactantsReagents/ConditionsProduct
12-(Trifluoromethoxy)aniline, GlycerolSulfuric acid (H₂SO₄), Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)8-(Trifluoromethoxy)quinoline
28-(Trifluoromethoxy)quinolineNitrating mixture (HNO₃/H₂SO₄)3-Nitro-8-(trifluoromethoxy)quinoline
33-Nitro-8-(trifluoromethoxy)quinolineReducing agent (e.g., SnCl₂, H₂/Pd-C)This compound

This sequence first builds the desired quinoline skeleton and then introduces the amino functionality via a nitration-reduction pathway. The regioselectivity of the nitration step would be a critical factor to control.

For the target compound, this compound, there are no chiral centers, and therefore, stereoselective synthesis considerations are not applicable.

Functional Group Interconversion and Precursor Modifications

This approach involves modifying an existing, pre-formed 8-(trifluoromethoxy)quinoline scaffold. This is often a more practical and common strategy for producing libraries of substituted quinolines.

The most direct and widely used method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. This two-step process involves:

Nitration: Electrophilic nitration of 8-(trifluoromethoxy)quinoline. The directing effects of the trifluoromethoxy group and the quinoline nitrogen would influence the position of the incoming nitro group.

Reduction: The resulting 3-nitro-8-(trifluoromethoxy)quinoline intermediate would then be reduced to the target amine.

A variety of reducing agents are effective for this transformation, as detailed in the table below.

Table of Common Reducing Agents for Nitro Group Reduction

Reducing Agent Typical Conditions Notes
Tin(II) Chloride (SnCl₂) HCl, Ethanol A classic and reliable method.
Iron (Fe) powder Acetic Acid or NH₄Cl A cost-effective and common industrial method.
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C) Generally provides clean conversion and high yields.

The synthesis of the parent 8-aminoquinoline (B160924) from 8-nitroquinoline via reduction with tin powder and hydrochloric acid is a well-documented historical method that underscores the feasibility of this general approach wikipedia.org.

Alternatively, the target amine could potentially be synthesized from other functionalized quinolines. For instance, a Buchwald-Hartwig or Ullmann-type amination of a hypothetical 3-halo-8-(trifluoromethoxy)quinoline could install the amino group. However, this would necessitate the prior synthesis of the halogenated precursor, which itself may not be readily accessible. Given the reliability of the nitro-reduction pathway, it remains the most probable synthetic route.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in the modern synthesis of complex molecules like this compound. This approach seeks to minimize the environmental impact of chemical manufacturing by focusing on resource efficiency, waste reduction, and the use of less hazardous materials. ijpsjournal.comacs.org Traditional methods for synthesizing the quinoline core often involved harsh conditions, toxic reagents, and substantial waste generation. ijpsjournal.comorganic-chemistry.org In contrast, green methodologies aim to provide more sustainable and economically viable pathways. acs.org

A central tenet of green chemistry is the use of reaction conditions that are inherently safer and less polluting. ijpsjournal.com This involves a careful selection of solvents, catalysts, and energy sources to optimize both the chemical transformation and its environmental footprint.

Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of alternatives such as water, ionic liquids, or deep eutectic solvents. ijpsjournal.com For quinoline synthesis, particularly through methods like the Friedländer annulation, water has been demonstrated as an effective and environmentally friendly solvent. organic-chemistry.orgtandfonline.com Reactions conducted in water can benefit from hydrophobic effects, sometimes leading to enhanced reaction rates and eliminating the need for hazardous organic solvents. tandfonline.com Some approaches even achieve catalyst-free synthesis of quinolines in water at moderate temperatures, representing a significant advancement in sustainable chemistry. organic-chemistry.org

Catalysts: The choice of catalyst is critical for an environmentally benign process. Ideal green catalysts are non-toxic, readily available, efficient in small quantities, and recyclable. For the synthesis of quinoline derivatives, a variety of greener catalysts have been explored. Iron(III) chloride hexahydrate (FeCl3·6H2O) has been reported as an inexpensive, low-toxicity, and effective Lewis acid catalyst for producing quinolines in water. tandfonline.comtandfonline.com Similarly, nanocatalysts, such as those based on iron oxide, offer high efficiency and the advantage of being easily separable from the reaction mixture for reuse, which simplifies purification and reduces waste. acs.orgnih.gov The use of solid acid catalysts like Nafion has also been explored, particularly in combination with microwave irradiation. organic-chemistry.org

Energy Sources: Conventional heating methods can be energy-intensive and slow. Microwave-assisted synthesis (MAS) has emerged as a powerful green technology that can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.goveurekaselect.comresearchgate.netbenthamdirect.com This technique provides rapid and uniform heating, which can lead to cleaner reactions with fewer byproducts. researchgate.net The application of microwave irradiation has been successfully used in various quinoline synthesis strategies, highlighting its potential for creating more energy-efficient processes. eurekaselect.comresearchgate.net

The following table summarizes the green alternatives for key reaction parameters in quinoline synthesis:

ParameterTraditional MethodGreen AlternativeBenefits
Solvent Chlorinated hydrocarbons, Benzene (B151609), DMFWater, Ethanol, Ionic Liquids, Solvent-freeReduced toxicity, lower environmental pollution, improved safety. ijpsjournal.comorganic-chemistry.orgtandfonline.com
Catalyst Strong mineral acids (H₂SO₄), stoichiometric reagentsFeCl₃·6H₂O, nano-catalysts, solid acids (Nafion)Lower toxicity, reusability, reduced waste, milder conditions. tandfonline.comnih.govorganic-chemistry.org
Energy Conventional heating (oil bath)Microwave irradiation, UltrasoundFaster reaction times, lower energy consumption, higher yields. nih.goveurekaselect.comresearchgate.net

Atom economy is a fundamental concept of green chemistry that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. chemrxiv.org A reaction with high atom economy is inherently less wasteful. The percentage of atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Synthetic routes with fewer byproducts generally have a higher atom economy. For the synthesis of this compound, this principle guides the selection of reaction types that are inherently more efficient.

Reaction Types and Atom Economy:

Addition Reactions: These reactions, where two or more molecules combine to form a larger one, are ideal from an atom economy perspective, with a theoretical value of 100%.

Rearrangement Reactions: Intramolecular rearrangements also have a 100% atom economy as all atoms of the reactant are present in the product.

Substitution and Elimination Reactions: These are less atom-economical as they inherently generate byproducts that are not part of the final molecule.

The table below illustrates the atom economy of different reaction types.

Reaction TypeGeneral Transformation% Atom EconomyWaste Generation
Addition A + B → C100%None
Rearrangement A → B100%None
Substitution A-B + C-D → A-C + B-D< 100%High
Elimination A-B → A + B< 100%High

Iii. Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Core

Electrophilic aromatic substitution (SEAr) on the quinoline ring system is a complex process influenced by the inherent electron-deficient nature of the pyridine (B92270) ring compared to the benzene (B151609) ring. reddit.com In an unsubstituted quinoline, electrophilic attack typically favors the more electron-rich benzene portion, occurring at positions 5 and 8. reddit.com However, the presence of strong activating or deactivating groups, such as the amine and trifluoromethoxy groups in the title compound, fundamentally alters this regiochemical preference.

The regioselectivity of electrophilic substitution on 8-(trifluoromethoxy)quinolin-3-amine is dictated by the powerful and opposing electronic effects of its two key substituents.

Amine Group (-NH₂): Located at the 3-position on the pyridine ring, the primary amine is a potent activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic system, particularly at the positions ortho and para to itself. libretexts.org In this case, it strongly activates the C2 and C4 positions for electrophilic attack.

Trifluoromethoxy Group (-OCF₃): Positioned at C8 on the benzene ring, the trifluoromethoxy group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the fluorine atoms. libretexts.org Such deactivating groups direct incoming electrophiles to the meta position. libretexts.org More importantly, it significantly reduces the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack compared to the amine-activated pyridine ring.

The combined effect is a strong directing influence by the amine group. The reaction is anticipated to occur preferentially on the otherwise electron-poor pyridine ring, which is now activated by the amine. The substitution is therefore predicted to be highly regioselective for the C2 and C4 positions.

Table 1: Electronic Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Influence
-NH₂ (Amine)3+R (Resonance Donating)Strongly ActivatingOrtho, Para (C2, C4)
-OCF₃ (Trifluoromethoxy)8-I (Inductive Withdrawing)Strongly DeactivatingMeta (C5, C7)

While the electronic effects of the substituents are the primary determinants of regioselectivity, the reaction conditions are critical for achieving successful electrophilic substitution. The deactivating nature of the quinoline nucleus and the trifluoromethoxy group means that harsher conditions may be required compared to more activated aromatic systems. wikipedia.org For example, the nitration of deactivated rings often requires heating with more concentrated acids. wikipedia.org However, the conditions must be carefully controlled, as the amine functionality is sensitive to strongly acidic environments, which would lead to the formation of a non-nucleophilic ammonium (B1175870) salt and deactivate the ring. libretexts.org Therefore, a delicate balance of temperature, acid catalysis, and reagent choice is necessary to promote substitution at the C2 or C4 positions without compromising the integrity of the starting material.

Nucleophilic Reactions of the Amine Functionality

The primary amine group at the 3-position is a key reactive center, behaving as a potent nucleophile. It readily participates in a variety of classical amine reactions to form stable amide, sulfonamide, and imine derivatives.

The nucleophilic nitrogen of this compound can attack various electrophilic carbon and sulfur centers. These reactions are fundamental for building more complex molecular architectures.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-(8-(trifluoromethoxy)quinolin-3-yl)amides. This transformation is common for aminoquinolines and is sometimes used to install a directing group for other reactions. researchgate.netnih.gov

Alkylation: The amine can be alkylated using alkyl halides, though this reaction can sometimes be challenging to control and may lead to over-alkylation. The mechanism involves a standard nucleophilic substitution. researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base like triethylamine (B128534) results in the formation of stable sulfonamides. nih.gov

As a primary amine, this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction is typically catalyzed by acid and is reversible. libretexts.org The removal of water from the reaction mixture is often necessary to drive the equilibrium towards the formation of the C=N double bond of the imine product. libretexts.org

Table 2: Common Nucleophilic Reactions of the 3-Amine Group
Reaction TypeElectrophilic Reagent ExampleFunctional Group Formed
AcylationAcetyl Chloride (CH₃COCl)Amide
AlkylationMethyl Iodide (CH₃I)Secondary/Tertiary Amine
SulfonylationTos_yl Chloride (TsCl)Sulfonamide
Imine FormationBenzaldehyde (C₆H₅CHO)Imine (Schiff Base)

Metal-Catalyzed Coupling Reactions Involving this compound and its Derivatives

The structure of this compound and its derivatives makes it an excellent candidate for modern palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. ias.ac.inorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction can be envisioned in two ways. First, the amine functionality of the title compound can act as the nucleophile, coupling with an aryl halide or triflate to produce a diarylamine. libretexts.org Second, a halogenated derivative of the quinoline (e.g., 2-bromo-8-(trifluoromethoxy)quinolin-3-amine) could serve as the electrophilic partner, coupling with a different primary or secondary amine. ias.ac.in The choice of palladium catalyst and ligand is crucial for achieving high yields in these transformations. ias.ac.in In some systems, a competition between N-arylation (Buchwald-Hartwig) and direct C-H activation can be observed, depending on the specific catalyst system used. nih.govresearchgate.net

Suzuki-Miyaura Coupling: To form a new carbon-carbon bond, a halogenated derivative of this compound is required. For instance, a bromo- or iodo-substituted quinoline could undergo a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base. libretexts.org This reaction is a cornerstone of modern synthesis for constructing biaryl structures. usd.eduusd.edu

Sonogashira Coupling: Similarly, a halogenated derivative of the quinoline could be coupled with a terminal alkyne using a palladium and copper co-catalyst system. researchgate.net This reaction provides a direct route to aryl-alkyne structures.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions
Reaction NameQuinoline Derivative RoleCoupling PartnerCatalyst System (Typical)Bond Formed
Buchwald-Hartwig AminationAmine SourceAryl Halide/TriflatePd(OAc)₂, Ligand, BaseC-N
Suzuki-Miyaura CouplingAryl Halide SourceOrganoboron ReagentPd(PPh₃)₄, BaseC-C
Sonogashira CouplingAryl Halide SourceTerminal AlkynePd/Cu Catalyst, BaseC-C (sp²-sp)

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org While direct Buchwald-Hartwig reactions on this compound are not extensively documented in dedicated studies, the reactivity of analogous quinoline systems provides significant insight into potential transformations. The efficiency of this reaction is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base, which must be optimized for specific substrates. ias.ac.innih.gov

Research on analogous structures, such as halogenated quinolines, demonstrates the feasibility of introducing various amine functionalities onto the quinoline core. For instance, the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines was successfully achieved via Buchwald-Hartwig amination of 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines with morpholine (B109124) and pyrrolidine, affording yields between 60-88%. rsc.org This highlights the compatibility of the trifluoromethyl group with the reaction conditions.

Further studies have shown the selective amination of dihalogenated quinolines. In the case of 6-bromo-2-chloroquinoline, selective amination at the C6 position (the aryl bromide) was achieved in the presence of the more activated C2 heteroaryl chloride by carefully tuning the reaction conditions. nih.gov Similarly, the coupling of secondary anilines with 5-bromo-8-benzyloxyquinoline has been optimized using sterically demanding phosphine ligands like tri-tert-butylphosphine (B79228) (TTBP), achieving high yields. ias.ac.in These examples underscore the potential for selectively functionalizing halogenated precursors of this compound. The use of microwave assistance has also been shown to dramatically reduce reaction times for double amination reactions from hours to minutes, offering a more efficient route for synthesizing complex donor-acceptor molecules. nih.gov

Table 1: Examples of Buchwald-Hartwig Amination on Quinoline Analogues

Quinoline Substrate Amine Catalyst/Ligand Yield Reference
2-Aryl-6-bromo-4-(trifluoromethyl)quinoline Morpholine Pd₂(dba)₃ / BINAP 60-88% rsc.org
5-Bromo-8-benzyloxyquinoline N-methylaniline Pd(OAc)₂ / TTBP 89% ias.ac.in
6-Bromo-2-chloroquinoline Morpholine Pd(OAc)₂ / P(t-Bu)₃ 86% nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) of Halogenated Analogues

Halogenated analogues of this compound are versatile precursors for diversification through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. These methods allow for the introduction of aryl, vinyl, or alkyl groups, significantly expanding the chemical space accessible from this scaffold.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, has been successfully applied to various dihalogenated and triflate-substituted quinolines. researchgate.netnih.govresearchgate.net For example, 5,7-dibromo-8-(trifluoromethylsulfonyloxy)quinoline has been used in Suzuki-Miyaura reactions to introduce aryl substituents. researchgate.net The reaction demonstrates good functional group tolerance and can be used to synthesize complex, poly-substituted quinoline systems. Recent advancements have enabled the Suzuki-Miyaura coupling of alkyl amine-boranes with heteroaromatic bromides, including quinolines, to produce secondary amines with broad functional group compatibility. acs.org

The Heck reaction, involving the coupling of an unsaturated halide with an alkene, provides a route to introduce alkenyl substituents onto the quinoline core. libretexts.orgmdpi.com While intermolecular Heck reactions on quinolines are common, intramolecular variants have been used to construct fused-ring systems. For instance, a microwave-assisted intramolecular Heck reaction of an 8-allyloxy-5-bromoquinoline derivative was used to synthesize a benzoxocinoquinoline, forming an eight-membered ring via an 8-exo-trig cyclization. researchgate.net This demonstrates the potential for creating complex polycyclic structures from appropriately substituted quinoline precursors.

Table 2: Cross-Coupling Reactions on Halogenated Quinoline Analogues

Reaction Type Quinoline Substrate Coupling Partner Catalyst Product Type Reference
Suzuki-Miyaura 5,7-Dibromo-8-(tosyloxy)quinoline Arylboronic acid Pd(PPh₃)₄ Diaryl-substituted quinoline researchgate.net
Suzuki-Miyaura 7-Bromo-deoxyvasicinone Arylboronic acid Pd(OAc)₂ 7-Aryl-deoxyvasicinone researchgate.net
Heck (Intramolecular) 8-Allyloxy-5-bromoquinoline N/A Pd(OAc)₂ Fused benzoxocinoquinoline researchgate.net

C-H Activation and Functionalization Strategies

Direct C-H activation is a powerful strategy for the regioselective functionalization of quinoline scaffolds, avoiding the need for pre-functionalized halogenated substrates. mdpi.comnih.gov The 8-amino group in 8-aminoquinoline (B160924) derivatives is a well-established and potent directing group for transition-metal-catalyzed C-H functionalization, typically favoring reaction at the C5 position. researchgate.netrsc.org

Studies on N-acyl-8-aminoquinolines have demonstrated efficient copper-catalyzed C5-H trifluoromethylation and halogenation. researchgate.netrsc.org For instance, selective C5-H bromination can be achieved using alkyl bromides as the halogen source, and C5-difluoromethylation is possible with ethyl bromodifluoroacetate. researchgate.net These reactions exhibit high site-selectivity and broad substrate scope. The directing group can often be removed post-functionalization, providing access to C5-substituted quinolines. rsc.org

The mechanism of these transformations can vary depending on the specific substrate and reagents. For quinolines with an amide or similar group at the 8-position, the trifluoromethylation often proceeds through a radical pathway. rsc.org However, for substrates with a free 8-amino group, the reaction can proceed via a Friedel-Crafts-type mechanism where the copper salt acts as a Lewis acid to activate the quinoline ring. rsc.org This dual reactivity of the catalyst highlights the tunable nature of C-H activation chemistry on the 8-aminoquinoline scaffold. Photo- and electrocatalysis have also emerged as green and efficient strategies for the selective C-H functionalization of 8-aminoquinolines. rsc.org

Cycloaddition Reactions and Heterocycle Annulation

The quinoline core of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems through cycloaddition and annulation reactions. These reactions construct new rings onto the existing quinoline framework, leading to polycyclic structures with potential applications in materials science and medicinal chemistry. nih.govresearchgate.net

The formation of fused heterocyclic systems from quinoline derivatives can be achieved through various synthetic strategies. One common approach involves the intramolecular cyclization of suitably functionalized quinoline precursors. For example, pyrazolo[4,3-c]quinolin-4-ones have been synthesized by the fusion of 1-alkyl-3-cyano-4-(piperidin-1-yl)quinolin-2-ones with hydrazine (B178648) hydrate. researchgate.net This type of annulation builds a pyrazole (B372694) ring onto the c-face of the quinoline system.

Another strategy involves a twofold pyridoannelation sequence. The reaction of diaminonaphthalenes with trifluoromethyl-substituted prop-2-yne iminium salts has been used to prepare bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. researchgate.net This method constructs two new pyridine rings, leading to a complex, rigid, and planar fused system. Similarly, trifluoromethylated fused tricyclic pyrazoles can be synthesized via the intramolecular cyclization of cyclic ketone-derived amines, which proceed through an in-situ generated β-diazo ketone intermediate. rsc.org These methodologies illustrate the potential for this compound to participate in annulation reactions to create novel, fluorine-containing polycyclic aromatic systems.

Oxidation and Reduction Chemistry of the Quinoline Ring and Amine Group

The quinoline ring and the exocyclic amine group of this compound can undergo various oxidation and reduction reactions. The susceptibility of each component to redox chemistry is influenced by the electronic nature of the substituents on the quinoline core.

The quinoline ring itself can be reduced to form tetrahydroquinoline derivatives. rsc.org For example, a metal-free tandem reduction and N-trifluoroethylation of quinolines has been developed using trifluoroacetic acid and trimethylamine (B31210) borane. rsc.org This method first reduces the quinoline to a tetrahydroquinoline, which is then N-functionalized in a one-pot procedure. The reduction of quinolines can also be achieved using Hantzsch esters, often catalyzed by a Brønsted acid. acs.org

Oxidation of the quinoline ring is also possible, though it often requires specific reagents or catalysts to control the regioselectivity. Enzyme-mediated oxidation represents a green and efficient strategy for the site-selective hydroxylation of quinolines. rsc.org The position of oxidation is heavily influenced by the substitution pattern on the ring. rsc.org

The selective oxidation of the primary amine at the C3 position of this compound, without affecting the quinoline ring, is a challenging but important transformation. While specific studies on this exact substrate are limited, general principles of amine oxidation can be applied.

In broader quinoline chemistry, the oxidation of substituents is a known process. For instance, various quinoline derivatives, when complexed with copper salts, can catalyze the oxidation of catechol to o-quinone, mimicking the action of catechol oxidase enzymes. mdpi.com This indicates the potential for the nitrogen atoms within the quinoline scaffold to participate in redox processes. The microbial aerobic degradation of quinoline derivatives often initiates with hydroxylation, which can lead to the formation of lactams. rsc.org While this applies to the ring itself, it showcases the susceptibility of the quinoline system to oxidative transformations that could potentially be directed towards the amine group with appropriate catalysts.

Reduction Pathways of the Quinoline Ring System

The quinoline ring system, the core of this compound, is susceptible to reduction, typically leading to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The specific pathways and outcomes of these reductions are highly dependent on the chosen reducing agent and catalytic system.

One established method involves the use of hydrosilanes in combination with a proton source like ethanol, catalyzed by gold nanoparticles supported on titanium dioxide (Au/TiO2). researchgate.net This system effectively reduces a range of functionalized quinolines to their corresponding 1,2,3,4-tetrahydroquinolines. researchgate.net The proposed mechanism for this transformation involves the activation of the quinoline nitrogen by the catalyst, followed by a stepwise transfer of a hydride from the silane (B1218182) and a proton from ethanol. researchgate.net This heterogeneous catalysis method is noted for its efficiency under solvent-free conditions. researchgate.net

Another significant reduction pathway utilizes Hantzsch esters as the reducing agent. Density Functional Theory (DFT) calculations have elucidated the mechanism for the reduction of quinoline to tetrahydroquinoline using this method. acs.org The most favorable uncatalyzed pathway is a 1,4-reduction that proceeds in two steps. acs.org Initially, a proton is transferred from the Hantzsch ester to the nitrogen atom of the quinoline, forming an enamine intermediate. acs.org This intermediate is then further reduced to yield the final tetrahydroquinoline product. acs.org In this uncatalyzed, two-step mechanism, the rate-determining step is the protonation of the enamine intermediate, which precedes the final hydride transfer. acs.org The presence of catalysts, such as those facilitating halogen bonding, can alter and accelerate this pathway. acs.org

These general reduction pathways for the quinoline scaffold are applicable to this compound. The electron-withdrawing trifluoromethoxy group at the C8 position and the electron-donating amine group at the C3 position would be expected to modulate the electron density of the heterocyclic ring, thereby influencing the kinetics and potentially the regioselectivity of the reduction process.

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of reactions involving the quinoline nucleus is critical for controlling reaction outcomes and designing novel synthetic pathways. Computational chemistry, particularly through methods like transition state analysis and reaction coordinate mapping, provides profound insights into these complex processes.

Transition state analysis is a computational tool used to identify the highest-energy structure along a reaction pathway, known as the transition state. This analysis is crucial for determining the feasibility and rate of a chemical transformation. Density Functional Theory (DFT) is a common method employed for these calculations. nih.govnih.gov

A key feature of a calculated transition state structure is the presence of a single imaginary vibrational frequency, which confirms that the structure is a true saddle point on the potential energy surface. nih.gov For instance, in the computational study of quinoline oxidation, the transition state structure bound to the enzyme active site was confirmed by an imaginary frequency of -104.500/s. nih.gov

Studies on the reaction of quinoline with hydroxyl radicals have used DFT to calculate the activation energies for the attack at various carbon atoms. nih.gov These calculations show that the energy barriers differ significantly depending on the position of attack. In the gas phase, the activation energies range from less than 1.3 kcal/mol for attacks at positions C3 through C8, to a much higher 8.6 kcal/mol for an attack at the C2 position. nih.gov The presence of a solvent, modeled computationally, can lower these activation barriers. nih.gov The attack at the C2 position in solution remains distinct, with a calculated energetic barrier of 5.1 kcal/mol, while attacks at other positions become effectively barrierless. nih.gov

For a substituted quinoline like this compound, the electronic effects of the trifluoromethoxy and amine groups would significantly alter the activation energies for such reactions compared to the unsubstituted quinoline.

Table 1: Calculated Activation Energies for Hydroxyl Radical Attack on the Quinoline Ring (Gas Phase)

Position of AttackActivation Energy (kcal/mol)Reference
C28.6 nih.gov
C3<1.3 nih.gov
C4<1.3 nih.gov
C5<1.3 nih.gov
C6<1.3 nih.gov
C7<1.3 nih.gov
C8<1.3 nih.gov

Reaction coordinate mapping is a technique used to visualize the entire energy landscape of a reaction, tracing the lowest energy path from reactants to products through any intermediates and transition states. aip.orgresearchgate.net This method is invaluable for understanding complex, multi-step reactions and competing pathways. aip.org The reaction coordinate itself represents the progress of the reaction. acs.org

This technique has been applied to study the complex fragmentation and isomerization pathways of the quinoline cation upon photodissociation. aip.org By mapping the potential energy surface, researchers can identify various stationary points, including local minima (reactants, intermediates, products) and saddle points (transition states). aip.org Intrinsic reaction coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects two minima on the surface. aip.org For example, mapping the dissociative ionization of quinoline revealed multiple competing pathways, such as C2H2-loss and isomerization to 5/7 membered ring systems, with the barrier height for each step being determined. aip.org

A sophisticated approach to reaction coordinate mapping involves extracting a collective degree of freedom from the molecular environment (like a solvent) and incorporating it into the quantum mechanical model of the system. researchgate.netarxiv.org This "Reaction Coordinate (RC) method" allows for a more accurate description of dynamics in complex systems, especially those with strong system-environment coupling or non-Markovian effects, where the environment retains a "memory" of past interactions. researchgate.netarxiv.org This approach is particularly powerful for simulating quantum dissipative dynamics. arxiv.org

Table 2: Example of Stationary Point Energies in a Reaction Coordinate Map for Quinoline Cation Isomerization

StructureDescriptionRelative Energy (eV)Reference
Q•+Quinoline Cation (Reactant)Referenced to Neutral Quinoline aip.org
TS1_P1Transition State for Ring Deformation- aip.org
TS3_P1Transition State for C2H2 Elimination13.61 aip.org
CP[b]A•+Isomerization ProductNot Computationally Feasible aip.org

Iv. Derivatization and Advanced Synthetic Building Block Applications in Academic Research

Synthesis of Complex Quinoline-Based Scaffolds for Research Applications

No publications were identified that describe the use of 8-(trifluoromethoxy)quinolin-3-amine as a starting material for the synthesis of more complex, polycyclic, or highly functionalized quinoline-based scaffolds.

Combinatorial Synthesis Approaches for Library Generation

There is no evidence in the searched academic or patent literature of this compound being utilized in combinatorial chemistry protocols to generate compound libraries for screening purposes.

Precursors for Ligand and Organocatalyst Development

No research articles or patents were found that report the use of this compound as a precursor for the development of ligands for metal-based catalysis or for the creation of purely organic catalysts.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The available literature does not describe the design or synthesis of chiral ligands derived from this compound for use in asymmetric catalysis.

Evaluation in Organocatalytic Transformations

As no organocatalysts based on this compound were found in the literature, there is consequently no information available regarding their evaluation in any organocatalytic transformations.

Role in Advanced Materials Science Research

No studies were found that investigate or utilize this compound or its direct derivatives in the field of advanced materials science, such as for the development of polymers, dyes, or electronic materials. While some quinoline (B57606) derivatives containing trifluoromethyl groups have been investigated as fluorescent probes, these are structurally distinct from the title compound. nih.gov

Monomer Synthesis for Functional Polymer Development

The presence of the primary amine group in this compound allows it to serve as a monomeric unit in the synthesis of functional polymers. This amine functionality can readily participate in polymerization reactions, such as polycondensation or polyaddition, with appropriate co-monomers. The incorporation of the 8-(trifluoromethoxy)quinoline (B580638) moiety into a polymer backbone can impart specific properties to the resulting material. For instance, the rigid quinoline structure can enhance thermal stability and mechanical strength, while the trifluoromethoxy group can influence solubility, hydrophobicity, and electronic characteristics. Researchers have explored the use of such quinoline-based monomers to create polymers with tailored optical, electronic, and thermal properties for a range of advanced applications.

Precursors for Organic Electronic Materials

In the field of organic electronics, there is a continuous search for novel materials with optimized performance for devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The this compound scaffold serves as a crucial precursor for the synthesis of such materials. The quinoline core is an electron-deficient system, which is a desirable characteristic for electron-transporting or host materials in OLEDs. The trifluoromethoxy group further modulates the electronic properties and can enhance the material's volatility and film-forming capabilities, which are important for device fabrication. The amine group provides a convenient handle for further chemical modifications, allowing for the fine-tuning of the final molecule's electronic energy levels (HOMO/LUMO), charge transport characteristics, and solid-state packing.

Applications in Dye Chemistry

The chromophoric quinoline system in this compound makes it an interesting platform for the development of novel dyes. The amino group at the 3-position can act as an auxochrome, a group that can modify the color and intensity of the chromophore. Furthermore, this amine can be readily diazotized and coupled with various aromatic compounds to generate a diverse library of azo dyes. The trifluoromethoxy group can contribute to the photostability and solubility of the resulting dyes in different media. These synthesized dyes may find applications in various fields, including textile dyeing, printing, and as components in advanced materials like dye-sensitized solar cells or as fluorescent probes.

IV.4. Application as Probes and Tool Compounds in Chemical Biology and Analytical Research

Beyond its role as a synthetic building block, this compound and its derivatives have been employed as specialized tools in chemical biology and analytical chemistry, aiding in the elucidation of biological processes and the development of new analytical methodologies.

Application as Probes and Tool Compounds in Chemical Biology and Analytical Research

Development of Chemical Probes for Analytical Methodologies (e.g., MALDI Mass Spectrometry Labels)

In the realm of analytical chemistry, particularly in mass spectrometry, there is a need for efficient labeling reagents to enhance the ionization and detection of analytes. The this compound structure is well-suited for the development of chemical probes, especially for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The quinoline moiety can act as a good chromophore to absorb the laser energy in MALDI, while the amine group allows for covalent attachment to target molecules (e.g., peptides, proteins, or small molecules) that may otherwise be difficult to analyze. The trifluoromethoxy group can also be beneficial, potentially improving the ionization efficiency and providing a unique mass signature for easy identification.

Tool Compounds for Mechanistic Investigations of In Vitro Chemical Processes

The reactivity of the amino group, combined with the specific electronic and steric environment provided by the trifluoromethoxy-substituted quinoline core, makes this compound a useful tool compound for investigating the mechanisms of various chemical reactions in vitro. It can be used as a nucleophilic partner in reaction discovery, as a ligand to study metal-catalyzed processes, or as a starting material to synthesize more complex molecular probes designed to interrogate specific chemical transformations. By observing the reactivity and interactions of this compound under controlled laboratory conditions, researchers can gain valuable insights into reaction pathways, transition states, and the influence of specific functional groups on chemical reactivity.

While general computational methodologies such as Density Functional Theory (DFT) are widely applied to quinoline derivatives to predict their electronic structure, spectroscopic properties, and reactivity, specific published data—including Frontier Molecular Orbital (FMO) analysis, electrostatic potential maps, and predicted NMR, IR, and UV-Vis spectra—for this compound could not be located.

Research is available for structurally related compounds, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline and other quinoline derivatives. researchgate.net These studies utilize the same theoretical approaches requested in the outline, confirming the validity of the scientific methods. However, due to the strict requirement to focus solely on this compound, the specific findings and data tables from these related but distinct molecules cannot be presented here.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables at this time. The required information does not appear to be published in the scientific literature accessible through the search.

V. Computational and Theoretical Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 8-(Trifluoromethoxy)quinolin-3-amine are critical determinants of its chemical behavior. Conformational analysis and molecular dynamics simulations are employed to explore the molecule's potential energy surface and its dynamic behavior.

Energy minimization calculations are performed to identify the most stable three-dimensional arrangement of atoms in this compound, corresponding to the global minimum on its potential energy surface. These calculations are typically carried out using quantum mechanical methods, such as Density Functional Theory (DFT), or advanced molecular mechanics force fields.

A key aspect of the conformational analysis of this molecule is the orientation of the trifluoromethoxy (-OCF3) group relative to the quinoline (B57606) ring. Unlike the methoxy (B1213986) group, which often prefers a coplanar arrangement with an aromatic ring to maximize resonance effects, the bulky and electron-withdrawing trifluoromethoxy group exhibits a more complex conformational preference. Theoretical studies on related trifluoromethoxy-substituted aromatic compounds have shown that the orthogonal conformation is often more stabilized. semanticscholar.org In this arrangement, the C-O-C bond plane of the trifluoromethoxy group is perpendicular to the plane of the quinoline ring.

Conformational sampling techniques, such as systematic grid searches or stochastic methods like Monte Carlo simulations, are used to explore the various possible orientations of the trifluoromethoxy group and the amino group. The relative energies of the identified conformers are then calculated to determine their populations at a given temperature.

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (C7-C8-O-C) Population at 298.15 K (%)
Orthogonal0.00~90°>95
Coplanar>2.00~0°<5

Note: This table represents hypothetical data based on typical findings for trifluoromethoxy-substituted aromatic systems. Actual values would require specific calculations for this compound.

Molecular dynamics (MD) simulations are utilized to study the time-dependent behavior of this compound, including its interactions with solvent molecules or other chemical species. nih.gov By solving Newton's equations of motion for the system, MD simulations provide a detailed picture of molecular vibrations, rotations, and translations.

The dynamics of intermolecular interactions are governed by the functional groups present in the molecule:

Amino Group (-NH2): The primary amine at the 3-position can act as both a hydrogen bond donor and acceptor, leading to specific interactions with protic solvents or other molecules with hydrogen bonding capabilities.

Trifluoromethoxy Group (-OCF3): This group is a weak hydrogen bond acceptor due to the oxygen atom, but its primary role in intermolecular interactions is often steric and electrostatic. The highly electronegative fluorine atoms create a region of negative electrostatic potential, influencing how the molecule orients itself with respect to other polar molecules. nih.gov

Quinoline Ring System: The aromatic rings can participate in π-π stacking and cation-π interactions. The nitrogen atom in the quinoline ring is a hydrogen bond acceptor site.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. These studies can identify the most likely reaction pathways and the factors that control reaction rates.

To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational algorithms are used to locate the TS structure, which is a first-order saddle point on the potential energy surface.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis involves following the reaction path downhill from the transition state towards both the reactants and the products. This confirms that the located TS correctly connects the desired reactants and products and provides a detailed view of the geometric changes that occur during the reaction. For instance, in an electrophilic aromatic substitution on the quinoline ring, IRC analysis would map out the trajectory from the formation of the sigma complex through the transition state to the final product.

The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a critical parameter that determines the rate of a chemical reaction. By calculating the energies of the reactant(s) and the transition state, the activation energy barrier can be determined.

For this compound, computational methods could be used to calculate the activation barriers for various potential reactions, such as:

N-acylation or N-alkylation of the amino group.

Electrophilic substitution on the quinoline ring.

Reactions involving the trifluoromethoxy group, although this group is generally very stable. nih.gov

Comparing the activation energies for different competing pathways allows for the prediction of the major product of a reaction under given conditions.

Hypothetical Reaction Computational Method Calculated Activation Energy (Ea) (kcal/mol)
N-Acetylation of the amino groupDFT (B3LYP/6-31G)10-15
Electrophilic bromination at C-4DFT (B3LYP/6-31G)18-25

Note: This table presents plausible, hypothetical data for illustrative purposes. Specific calculations are required for accurate values.

Quantitative Structure-Property Relationship (QSPR) Studies (Focus on Chemical and Spectroscopic Properties)

QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its properties. For this compound, QSPR models can be developed to predict various chemical and spectroscopic properties based on calculated molecular descriptors.

The key structural features influencing its properties are the electron-donating amino group and the strongly electron-withdrawing and lipophilic trifluoromethoxy group. nih.gov

Chemical Properties:

pKa: The basicity of the amino group and the quinoline nitrogen can be predicted using descriptors related to the charge distribution and electrostatic potential. The electron-withdrawing trifluoromethoxy group is expected to decrease the basicity of the quinoline nitrogen compared to the unsubstituted parent compound.

Lipophilicity (logP): Descriptors such as the solvent-accessible surface area and polar surface area can be correlated with the molecule's partition coefficient (logP). The trifluoromethoxy group significantly increases lipophilicity. beilstein-journals.org

Spectroscopic Properties:

NMR Chemical Shifts: Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. tandfonline.com These predictions can aid in the structural elucidation of the compound and its derivatives.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the maximum absorption wavelengths (λmax) in the UV-Visible spectrum. The interplay between the amino and trifluoromethoxy groups will influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption spectrum.

Property Predicted Value Primary Influencing Group(s)
pKa (amino group)3-4Amino group, Trifluoromethoxy group
XlogP~2.7 uni.luTrifluoromethoxy group
λmax (in ethanol)280-350 nmQuinoline ring, Amino group, Trifluoromethoxy group

Note: The values in this table are estimates based on the compound's structure and data from similar molecules. XlogP is a computationally predicted value.

Computational Descriptors for Structural Features

Computational descriptors are numerical values that characterize specific aspects of a molecule's structure and properties. These descriptors can be calculated from the 2D or 3D representation of the molecule using various theoretical models, with Density Functional Theory (DFT) being a prominent method for its balance of accuracy and computational cost. DFT calculations can elucidate the electronic structure, reactivity, and other physicochemical properties of quinoline derivatives. researchgate.net

Commonly calculated descriptors include:

Molecular Weight: The sum of the atomic weights of all atoms in the molecule.

XlogP: A computed value for the logarithm of the octanol/water partition coefficient, indicating the lipophilicity of the molecule.

Hydrogen Bond Donor/Acceptor Count: The number of hydrogen bond donors and acceptors in the molecule, which is crucial for understanding intermolecular interactions.

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which is a good predictor of drug transport properties.

Rotatable Bond Count: The number of bonds that can rotate freely, which influences the conformational flexibility of the molecule.

Quantum Chemical Descriptors: These are derived from the electronic wavefunction of the molecule and include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, electronegativity, and chemical hardness. These descriptors are fundamental to understanding the chemical reactivity and stability of the molecule. researchgate.net

An illustrative set of predicted computational descriptors for a related quinoline derivative is presented in the table below.

DescriptorPredicted Value for a Related Quinoline DerivativeSignificance
Molecular FormulaC10H7F3N2ORepresents the elemental composition.
Molecular Weight228.17 g/molBasic physical property of the molecule.
XlogP2.7Indicates the lipophilicity and potential for membrane permeability. uni.lu
Hydrogen Bond Donor Count2Influences interactions with biological targets.
Hydrogen Bond Acceptor Count4Influences interactions with biological targets.
Rotatable Bond Count1Relates to the conformational flexibility of the molecule.

Statistical Modeling for Structure-Property Correlations

Statistical modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern drug discovery and materials science. These models aim to establish a mathematical relationship between the chemical structure of a compound, as described by its computational descriptors, and a specific property of interest, such as biological activity or a physicochemical characteristic.

For quinoline derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. researchgate.netnih.govnih.gov These studies typically involve a series of related compounds for which a particular property has been measured experimentally. A wide array of computational descriptors is then calculated for each compound in the series.

The process of building a QSAR model generally involves the following steps:

Data Set Selection: A diverse set of molecules with known properties is compiled.

Descriptor Calculation: A large number of molecular descriptors (constitutional, topological, geometrical, and electronic) are calculated for each molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed property. researchgate.netnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.

In the context of this compound, a QSAR model could be developed to predict a property of interest, for instance, its potential as an inhibitor for a specific enzyme. This would involve synthesizing a series of analogs with variations in their structure, measuring their inhibitory activity, and then using computational methods to build a predictive model. The descriptors in such a model might reveal the importance of the trifluoromethoxy group's electronic-withdrawing nature or the steric and electronic effects of the amine group's position on the quinoline ring.

For example, a hypothetical QSAR model for a series of quinoline derivatives might take the form of the following linear equation:

Property = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... + cₙ*Descriptorₙ

Where the "Property" is the dependent variable (e.g., biological activity), the "Descriptors" are the independent variables (e.g., XlogP, TPSA, HOMO energy), and the coefficients (c₁, c₂, ..., cₙ) are determined by the statistical regression analysis.

The insights gained from such models are invaluable for designing new molecules with enhanced properties, thereby accelerating the discovery and development process.

Vi. Advanced Analytical Characterization Techniques in Research Contexts

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and confidence.

HRMS provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), which is used to confirm its elemental formula. For 8-(Trifluoromethoxy)quinolin-3-amine (C₁₀H₇F₃N₂O), the theoretical exact mass of the protonated molecule, [M+H]⁺, is calculated to be 229.0587. An experimental HRMS measurement yielding a value within a narrow tolerance (typically <5 ppm) of this theoretical mass would serve as strong evidence for the compound's predicted elemental composition. This level of precision allows for differentiation between compounds with the same nominal mass but different atomic compositions.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Theoretical m/z

Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, involve the isolation and fragmentation of a precursor ion (such as the [M+H]⁺ ion) to generate a characteristic pattern of product ions. The study of these fragmentation pathways provides valuable structural information. scispace.commdpi.com

For this compound, the fragmentation would likely be initiated by cleavage of the most labile bonds. Plausible fragmentation pathways include:

Loss of CO: A common fragmentation for heterocyclic compounds, leading to a stable fragment.

Cleavage of the C-O bond: The bond between the quinoline (B57606) ring and the trifluoromethoxy group could cleave, resulting in the loss of the -OCF₃ group or related fragments.

Ring Cleavage: The quinoline ring system itself can undergo characteristic cleavages, providing information about the core structure.

By analyzing the accurate masses of these fragment ions, their elemental compositions can be determined, allowing for a detailed reconstruction of the molecule's structure and confirming the identity of the compound. uni-halle.dewvu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. researchgate.net By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, a complete picture of the atomic connectivity and chemical environment can be assembled.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the quinoline ring would appear as distinct doublets, triplets, or multiplets in the downfield region (typically 7.0-9.0 ppm). The two protons of the amine (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show ten distinct signals. The carbon atom attached to the highly electronegative trifluoromethoxy group (C-8) would be significantly influenced, and its signal would likely show coupling to the fluorine atoms (a quartet). Carbons in the aromatic quinoline system would resonate in the typical range of 110-150 ppm. researchgate.netnih.gov

¹⁹F NMR: The fluorine NMR is a highly specific technique for fluorinated compounds. The trifluoromethoxy (-OCF₃) group would give rise to a sharp singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of this peak is characteristic of the trifluoromethoxy group's electronic environment. sioc.ac.cndtic.mil

Table 2: Predicted NMR Data for this compound

Atom Technique Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H ¹H NMR 7.0 - 9.0 Doublet, Triplet, Multiplet
NH₂ ¹H NMR Variable (e.g., 4.0 - 6.0) Broad Singlet
Aromatic-C ¹³C NMR 110 - 150 Singlet, Doublet
C-OCF₃ ¹³C NMR ~145 Quartet (due to JC-F)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete bonding network of the molecule. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map the connectivity of the protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline core. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon resonances for all protonated carbons in the molecule. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. HMBC is essential for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments. For instance, it would show correlations from the aromatic protons to carbons in the adjacent ring, confirming the quinoline scaffold. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. researchgate.netmdpi.com

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

Experiment Correlating Nuclei Purpose
COSY H-4 ↔ H-5, H-5 ↔ H-6, H-6 ↔ H-7 Confirms proton connectivity on the quinoline rings.
HSQC Aromatic C ↔ Aromatic H Assigns all protonated carbon signals.
HMBC H-2, H-4 ↔ C-3 Confirms the position of the C-3 amine group.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide a complete structural determination. beilstein-archives.org

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the quinoline ring system and the geometry of the substituents. Furthermore, it would reveal crucial information about the intermolecular interactions that govern the crystal packing, such as:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, potentially forming interactions with the nitrogen atom of the quinoline ring or the oxygen atom of the trifluoromethoxy group of neighboring molecules.

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, an interaction that is common in the crystal structures of such compounds. nih.gov

Fluorine Interactions: The highly electronegative fluorine atoms of the trifluoromethoxy group may participate in weak C–H···F or other non-covalent interactions.

While no publicly available crystal structure for this compound has been reported, analysis of structurally similar fluorinated quinoline derivatives confirms the prevalence of such intermolecular forces in their solid-state architectures. beilstein-archives.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. Each functional group has characteristic vibrational modes that correspond to specific frequencies of absorbed (IR) or scattered (Raman) light, providing a molecular fingerprint of the compound.

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its constituent functional groups. The analysis of these bands is crucial for structural confirmation and purity assessment.

N-H Vibrations: The primary amine group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. The corresponding N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the quinoline ring typically appear in the 3000-3100 cm⁻¹ range.

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline skeleton give rise to a series of bands in the 1400-1650 cm⁻¹ region.

Trifluoromethoxy Group Vibrations: The -OCF₃ group has very strong and characteristic absorption bands in the IR spectrum. The C-F stretching modes are particularly intense and are expected in the 1000-1250 cm⁻¹ region. The C-O stretching vibration associated with this group will also be present.

The presence and correct positioning of these characteristic bands provide strong evidence for the compound's identity. The absence of significant extraneous peaks is a good indicator of high purity.

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Primary Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3300-3500
Primary Amine (-NH₂)N-H Bend1600-1650
Aromatic C-HC-H Stretch3000-3100
Quinoline RingC=C and C=N Stretch1400-1650
Trifluoromethoxy (-OCF₃)C-F Stretch1000-1250 (Strong)
Trifluoromethoxy (-OCF₃)C-O Stretch~1250

Certain low-frequency vibrational modes can be sensitive to the molecule's conformation. For this compound, the torsional mode involving the C-O bond of the trifluoromethoxy group and its orientation relative to the quinoline ring is expected to be conformation-sensitive. Changes in the dihedral angle of the -OCF₃ group would lead to shifts in the frequency of this and other coupled vibrations.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to explore the conformational landscape of the molecule. By calculating the vibrational frequencies for different stable conformers, a more detailed interpretation of the experimental IR and Raman spectra can be achieved, providing insights into the predominant conformation in the solid state or in solution.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is an essential tool for the separation of compounds from mixtures and for the assessment of purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like this compound.

The development of a robust HPLC method is critical for the accurate quantification and purity profiling of this compound. Reversed-phase HPLC (RP-HPLC) is the most common and appropriate technique for this type of molecule.

A typical method development strategy would involve:

Stationary Phase: A C18 (octadecylsilane) column is a standard choice for the stationary phase due to its hydrophobicity, which allows for good retention of aromatic compounds. Other phases, such as C8 or phenyl-hexyl, could also be explored for alternative selectivity.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used as the mobile phase. Acetonitrile or methanol are common organic modifiers. The aqueous phase is often acidified with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to ensure the amine group is protonated, which generally leads to better peak shapes for basic compounds. A gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is typically employed to ensure the elution of all components with good resolution in a reasonable time.

Detection: The quinoline moiety is a strong chromophore, making UV detection a highly sensitive and suitable method. The detection wavelength would be set at one of the absorbance maxima of the compound to ensure high sensitivity.

Purity Profiling: The purity of a sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. This provides a percentage purity value.

ParameterTypical Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a cornerstone analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, many complex organic molecules, including primary amines like this compound, are not inherently suitable for direct GC analysis. This is due to their polarity, which can lead to poor peak shape and interactions with the stationary phase of the GC column, and their low volatility. iu.edu

To overcome these limitations, a chemical modification process known as derivatization is employed. jfda-online.comyoutube.com Derivatization involves reacting the analyte with a specific reagent to replace active hydrogen atoms, such as those on the amine group, with a more stable and less polar functional group. iu.eduyoutube.com This process enhances the volatility and thermal stability of the compound, making it amenable to GC analysis. youtube.com Common derivatization strategies for primary amines include:

Silylation: This is one of the most prevalent methods, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used due to their reactivity and the formation of stable derivatives. ucdavis.edunih.gov

Acylation: This technique introduces an acyl group, which can improve chromatographic properties. youtube.com Reagents such as trifluoroacetic anhydride (TFAA) react with primary amines to form stable trifluoroacetyl derivatives, which are often highly volatile. iu.edujfda-online.com

The resulting derivatized this compound can then be effectively analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This hyphenated technique not only separates the derivative but also provides its mass spectrum, which is invaluable for structural confirmation. The choice of derivatizing agent and GC conditions is critical for achieving optimal separation and detection.

Below is a representative data table outlining typical experimental parameters for the GC-MS analysis of a derivatized quinolinamine.

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Injection Mode Splitless
Inlet Temperature 250 °C
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Ionization Mode Electron Ionization (EI) at 70 eV
Expected Retention Time 12-15 minutes

This table presents hypothetical yet typical parameters for the GC-MS analysis of a silylated aromatic amine derivative and does not represent experimentally verified data for this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Behavior Research

Thermal analysis techniques are indispensable for characterizing the physical properties of a compound, such as its thermal stability and phase behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and commonly used methods in this domain.

Decomposition Pathways and Onset Temperatures

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a material. The analysis is performed by continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

For this compound, TGA is used to determine the temperature at which the compound begins to degrade. The quinoline scaffold is known for its inherent thermal stability, and the presence of the strong carbon-fluorine bonds in the trifluoromethoxy group is expected to further enhance this property. The TGA thermogram would reveal the onset temperature of decomposition, which is a critical indicator of the compound's thermal stability. The analysis can also provide insights into potential decomposition pathways by identifying distinct mass loss steps, which may correspond to the cleavage of specific functional groups, such as the amine or trifluoromethoxy moieties.

The following table illustrates representative TGA data that might be expected for a thermally stable aromatic amine compound.

ParameterObservation
Heating Rate 10 °C/min
Atmosphere Nitrogen (N₂)
Onset of Decomposition (T_onset) > 300 °C
Temperature at Max Decomposition Rate ~350 °C
Mass Loss (Stage 1) Corresponds to fragmentation of substituents
Final Residue at 600 °C < 5%

This table contains plausible data for a compound with high thermal stability and is for illustrative purposes only.

Phase Transitions and Polymorphism Studies

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly sensitive to the energy changes associated with phase transitions, allowing for the determination of melting points, glass transitions, and solid-state transitions between different crystalline forms (polymorphs).

The study of polymorphism is particularly vital in pharmaceutical sciences, as different crystalline forms of a compound can exhibit different physical properties, including solubility and bioavailability. For this compound, DSC analysis would first be used to determine its melting point and the associated enthalpy of fusion. A sharp melting endotherm on the DSC thermogram is indicative of a pure crystalline substance.

Furthermore, by employing different heating and cooling rates, DSC can be used to investigate the potential for polymorphism. The presence of multiple melting peaks or recrystallization exotherms upon heating could suggest that the compound exists in more than one crystalline form. Identifying and characterizing these polymorphs is essential for ensuring the consistency and performance of the material. For example, a related quinoline derivative, 5-(1,2-dithiolan-3-yl)-N-(2-oxo-2-(quinolin-8-ylamino)ethyl)pentanamide, has a reported melting point of 220–221 °C. nih.gov

A representative data table for a DSC analysis of a crystalline quinoline derivative is provided below.

ParameterValue
Heating Rate 10 °C/min
Atmosphere Nitrogen (N₂)
Melting Onset Temperature 218 °C
Peak Melting Temperature (T_m) 221 °C
Enthalpy of Fusion (ΔH_f) 95 J/g
Observations Single, sharp endothermic peak

This table is based on representative data for a crystalline organic compound and is intended for illustrative purposes.

Vii. Conclusion and Future Outlook in Academic Research

Summary of Key Research Advancements on 8-(Trifluoromethoxy)quinolin-3-amine

As of this writing, a review of scientific literature reveals no specific studies focused on the synthesis, characterization, or application of this compound. Research in this area is nascent. However, significant advancements in the broader field of quinoline (B57606) chemistry provide a solid foundation for future work on this specific molecule.

Key advancements in related areas include:

Synthesis of 3-Aminoquinolines: Efficient methods for the synthesis of the 3-aminoquinoline (B160951) core have been developed, such as the rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with 2-aminobenzaldehydes. rsc.org This provides a potential strategic approach for the final ring-forming step.

Incorporation of Trifluoromethoxy Groups: The trifluoromethoxy (-OCF₃) group is increasingly utilized in drug design to enhance metabolic stability, lipophilicity, and target-binding affinity. mdpi.comnih.govbohrium.com Synthetic protocols for the introduction of this group onto aromatic rings, while challenging, are becoming more accessible. scispace.com

Applications of Functionalized Quinolines: The quinoline motif is a well-established pharmacophore. Derivatives are widely investigated and used as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. nih.govmdpi.comnih.gov This extensive body of research suggests that novel derivatives like this compound are promising candidates for biological screening.

Unaddressed Research Questions and Challenges

The primary challenge surrounding this compound is its complete absence from the scientific literature. This presents a landscape of unanswered questions, the most fundamental of which is the development of a viable synthetic route.

Key challenges include:

Synthetic Feasibility: The core challenge lies in the multi-step synthesis of a suitable precursor, likely a substituted 2-aminobenzaldehyde (B1207257) bearing a trifluoromethoxy group at the required position. The synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives is known to be complex. scispace.com

Regioselectivity: Controlling the regioselectivity during the quinoline ring formation to yield the desired 3-amino-8-(trifluoromethoxy) isomer would be critical.

Physicochemical and Spectroscopic Characterization: No experimental data exists for this compound. Fundamental properties such as melting point, solubility, and spectroscopic data (NMR, IR, MS) are yet to be determined.

Biological and Material Properties: The potential biological activities and material applications are entirely speculative and await empirical investigation.

Prospective Research Avenues for this compound

The unique combination of the quinoline core, a 3-amino group, and an 8-trifluoromethoxy substituent makes this compound a compelling target for future research. The following sections outline promising directions for investigation.

The synthesis of this compound is a primary objective. A plausible retrosynthetic analysis suggests the disconnection of the quinoline ring, pointing towards a substituted 2-aminobenzaldehyde as a key intermediate.

Multi-step Synthesis: A potential route could begin with a commercially available nitrophenol, followed by the introduction of the trifluoromethoxy group, reduction of the nitro group to an amine, formylation to an aldehyde, and subsequent cyclization with an appropriate three-carbon building block to form the 3-aminoquinoline ring system.

Modern Synthetic Methods: The application of modern synthetic techniques could prove highly beneficial. For instance, late-stage C-H functionalization could be explored to introduce the trifluoromethoxy or amino groups directly onto a pre-formed quinoline ring, potentially shortening the synthetic sequence. rsc.org The development of efficient rhodium-catalyzed methods for constructing 3-aminoquinolines offers a promising avenue for the final cyclization step. rsc.org

Drawing parallels from other functionalized quinolines, this compound could be a candidate for several advanced applications.

Medicinal Chemistry: The trifluoromethoxy group is a bioisostere of groups like chlorine and methyl but with enhanced metabolic stability and lipophilicity. wikipedia.org This makes this compound an attractive candidate for screening in various therapeutic areas. Based on the activities of related quinolines, potential applications include:

Kinase Inhibitors: Many quinoline-based molecules are known to inhibit protein kinases, which are crucial targets in oncology. nih.gov

Antimalarial Agents: The 8-aminoquinoline (B160924) scaffold is the basis for antimalarial drugs like primaquine.

Antimicrobial Agents: Fluoroquinolones are a major class of antibiotics, highlighting the potential of fluorinated quinolines in combating infectious diseases. nih.gov

Materials Science: The rigid, aromatic structure of the quinoline core, combined with the electronic properties of its substituents, suggests potential use in:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Catalysis: As a ligand for transition metal catalysts, where the electronic nature of the substituents can tune the catalytic activity. mdpi.com

Integrating computational chemistry with experimental synthesis and testing can significantly accelerate the research and development process for this novel compound.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can predict key properties before synthesis begins. This includes:

Electronic Properties: Calculating the HOMO/LUMO energy levels to predict electronic behavior relevant to materials science applications.

Spectroscopic Data: Simulating NMR and IR spectra to aid in the characterization of the synthesized compound.

Reactivity and Stability: Modeling reaction pathways to optimize synthetic conditions.

Virtual Screening and Docking: In the context of drug discovery, molecular docking studies can be performed to predict the binding affinity of this compound to various biological targets, such as protein kinases or parasitic enzymes. This allows for the prioritization of experimental screening efforts. researchgate.net

The synergy between in silico predictions and empirical lab work represents the most efficient path forward to unlock the potential of this compound.

Data Tables

Table 1: Physicochemical Properties of Relevant Functional Groups

Functional GroupHansch Lipophilicity Parameter (π)Electronic EffectKey Features in Drug Design
-OCF₃ (Trifluoromethoxy)+1.04Strongly Electron-WithdrawingIncreases lipophilicity, enhances metabolic stability, can improve target binding. nih.gov
-CF₃ (Trifluoromethyl)+0.88Strongly Electron-WithdrawingBioisostere for methyl and chloro groups, increases metabolic stability. mdpi.com
-NH₂ (Amino)-1.23Electron-DonatingCan act as a hydrogen bond donor, often important for receptor interaction.
-Cl (Chloro)+0.71Electron-WithdrawingCommon bioisostere, increases lipophilicity.

Data is compiled from various sources in medicinal chemistry literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-(Trifluoromethoxy)quinolin-3-amine?

  • Methodology : A typical synthesis involves nucleophilic substitution of a halogenated quinoline precursor. For example, 4-chloro-8-(trifluoromethoxy)quinoline can react with ammonia or protected amines in a polar aprotic solvent (e.g., N-methylpyrrolidone) under reflux. Triethylamine is often added to scavenge HCl, and the product is precipitated by cooling and adding ethyl acetate/water .
  • Key Considerations : Reaction temperature (80–120°C), choice of solvent, and stoichiometric ratios influence yield. Purification via recrystallization or column chromatography is typically required .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the amine group’s position (δ ~5.5–6.5 ppm for NH2) and trifluoromethoxy substituent (δ ~120–125 ppm for CF3 in 19F NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
  • FT-IR : Identifies N-H stretching (~3300–3500 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. How does the trifluoromethoxy group affect solubility and purification strategies?

  • Solubility : The lipophilic CF3O group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions. In aqueous workups, precipitation is induced by adding ethyl acetate and cooling .
  • Purification : Reverse-phase HPLC or silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalytic Systems : Palladium catalysts (e.g., Pd/C) enhance coupling reactions for introducing the amine group, while microwave-assisted synthesis reduces reaction time .
  • Solvent Screening : NMP outperforms DMF in minimizing side reactions due to its higher boiling point and better stabilization of intermediates .
  • Contradictions : reports lower yields (~20%) for analogous trifluoromethyl quinolines under similar conditions, suggesting substituent electronic effects require tailored optimization.

Q. What mechanistic insights exist for the nucleophilic amination of halogenated quinolines?

  • Pathway : The reaction proceeds via a two-step mechanism: (i) SNAr attack by the amine at the electron-deficient C4 position of the quinoline ring, followed by (ii) deprotonation and elimination of HCl .
  • Computational Studies : DFT calculations predict higher activation barriers for trifluoromethoxy-substituted quinolines compared to methyl analogs, aligning with slower kinetics observed experimentally .

Q. How do structural modifications influence biological activity in quinolin-3-amine derivatives?

  • Trifluoromethoxy vs. Trifluoromethyl : The CF3O group enhances metabolic stability compared to CF3, as evidenced by prolonged half-life in hepatic microsome assays .
  • Positional Effects : Substitution at C8 (trifluoromethoxy) versus C2/C4 alters binding affinity to target proteins (e.g., kinase inhibitors), with C8 showing improved selectivity in docking studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.